molecular formula C6H8O2 B8066541 Ethenyl but-2-enoate

Ethenyl but-2-enoate

Cat. No.: B8066541
M. Wt: 112.13 g/mol
InChI Key: IYNRVIKPUTZSOR-UHFFFAOYSA-N
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Description

Ethenyl but-2-enoate, also known as ethyl crotonate, is an organic compound with the molecular formula C6H10O2. It is an ester derived from crotonic acid and ethanol. This compound is characterized by its pleasant fruity odor and is commonly used in the fragrance and flavor industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenyl but-2-enoate can be synthesized through the esterification of crotonic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:

CH3CH=CHCOOH+C2H5OHCH3CH=CHCOOC2H5+H2O\text{CH}_3\text{CH=CHCOOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{CH=CHCOOC}_2\text{H}_5 + \text{H}_2\text{O} CH3​CH=CHCOOH+C2​H5​OH→CH3​CH=CHCOOC2​H5​+H2​O

Industrial Production Methods

In industrial settings, the production of ethenyl 2-butenoate often involves the use of acid chlorides and alcohols. The reaction between crotonyl chloride and ethanol in the presence of a base such as pyridine can yield ethenyl 2-butenoate. This method is preferred for large-scale production due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

Ethenyl but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethenyl but-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other esters and compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethenyl 2-butenoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of crotonic acid and ethanol. In reduction reactions, the ester group is reduced to alcohols by the transfer of hydride ions from lithium aluminum hydride .

Comparison with Similar Compounds

Ethenyl but-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds are esters and share similar chemical properties, ethenyl 2-butenoate is unique due to its unsaturated carbon-carbon double bond, which imparts distinct reactivity and odor characteristics .

Similar Compounds

    Ethyl acetate: Commonly used as a solvent and in the production of paints and coatings.

    Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.

    Ethyl propionate: Used in the food industry as a flavoring agent.

Properties

IUPAC Name

ethenyl but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNRVIKPUTZSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883965
Record name Vinyl crotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14861-06-4
Record name Vinyl crotonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14861-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinyl crotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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